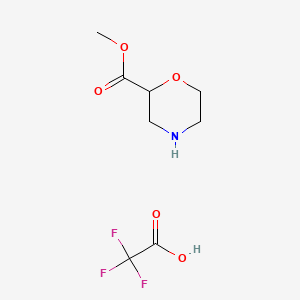

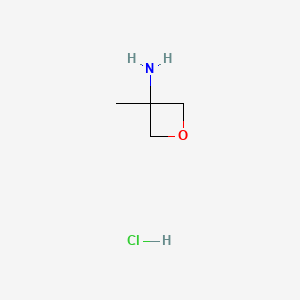

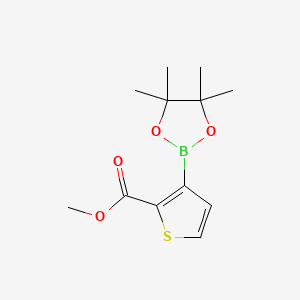

![molecular formula C12H22N2O2 B597230 tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate CAS No. 1251005-45-4](/img/structure/B597230.png)

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

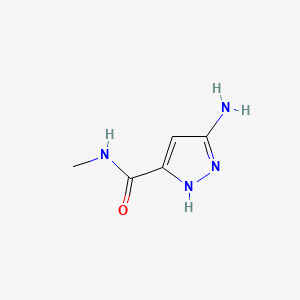

“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is a chemical compound with the Inchi Code 1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 . It is recommended to be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Molecular Structure Analysis

The molecular structure of “tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” is represented by the formula C12H22N2O2 .Physical And Chemical Properties Analysis

“tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate” has a molecular weight of 226.32 . It is a white to yellow solid or liquid . The compound has a high GI absorption, is BBB permeant, and is a P-gp substrate . It has a Log Po/w (iLOGP) of 2.81, indicating its lipophilicity . Its water solubility is classified as very soluble, with a Log S (ESOL) of -1.79 .Applications De Recherche Scientifique

Environmental Presence and Impact

Synthetic Phenolic Antioxidants (SPAs), including compounds related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate, are widely used in various products to prevent oxidative damage. These compounds, such as 2,6-di-tert-butyl-4-methylphenol (BHT), have been detected in multiple environmental matrices, indicating their widespread dissemination and potential environmental impact. Studies suggest that some SPAs may pose risks of hepatic toxicity, endocrine disruption, and carcinogenic effects, highlighting the need for future research on safer alternatives (Liu & Mabury, 2020).

Decomposition and Environmental Remediation

Research on the decomposition of Methyl tert-Butyl Ether (MTBE) by adding hydrogen in a cold plasma reactor demonstrates the feasibility of using radio frequency (RF) plasma for environmental remediation of contaminants similar to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate. This method could be an effective approach for the degradation and conversion of hazardous compounds into less harmful substances (Hsieh et al., 2011).

Microbial Degradation

The microbial degradation of fuel oxygenates such as MTBE, and by extension related compounds, is a critical area of study for understanding the fate of these substances in the environment. Microcosm studies have shown that MTBE and tert-Butyl Alcohol (TBA), a key intermediate in the degradation process, can be biodegraded under various conditions, although the efficiency and pathways of degradation can be highly site-specific. This research suggests potential bioremediation strategies for contaminants related to tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate (Schmidt et al., 2004).

Chemical Synthesis and Industrial Application

Studies on the synthesis and application of azines and the graphical synthetic routes of pharmaceutical compounds like vandetanib demonstrate the chemical versatility and utility of tert-butyl-based compounds in pharmaceutical synthesis and other industrial applications. These reviews and studies indicate the potential of tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate and related chemicals in the synthesis of N-heterocycles and as intermediates in the production of complex molecules (Mi, 2015), (Philip et al., 2020).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It has the hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Propriétés

IUPAC Name |

tert-butyl 1,8-diazaspiro[3.5]nonane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-8-6-12(14)5-4-7-13-9-12/h13H,4-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDLLXOIJNMILT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC12CCCNC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70719157 |

Source

|

| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |

CAS RN |

1251005-45-4 |

Source

|

| Record name | tert-Butyl 1,6-diazaspiro[3.5]nonane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70719157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

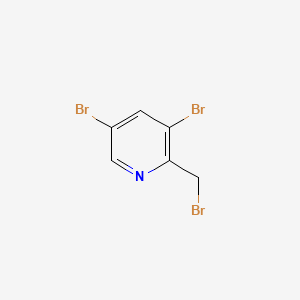

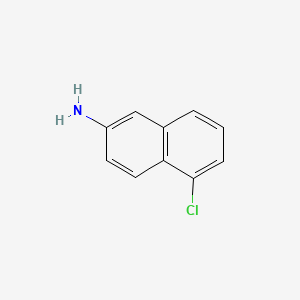

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)